molecular formula C12H12FNSi B8342262 2-Fluoro-5-((trimethylsilyl)ethynyl)benzonitrile

2-Fluoro-5-((trimethylsilyl)ethynyl)benzonitrile

Cat. No. B8342262
M. Wt: 217.31 g/mol
InChI Key: HPXYYNZACFQFGM-UHFFFAOYSA-N
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Description

2-Fluoro-5-((trimethylsilyl)ethynyl)benzonitrile is a useful research compound. Its molecular formula is C12H12FNSi and its molecular weight is 217.31 g/mol. The purity is usually 95%.
BenchChem offers high-quality 2-Fluoro-5-((trimethylsilyl)ethynyl)benzonitrile suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about 2-Fluoro-5-((trimethylsilyl)ethynyl)benzonitrile including the price, delivery time, and more detailed information at info@benchchem.com.

properties

Product Name

2-Fluoro-5-((trimethylsilyl)ethynyl)benzonitrile

Molecular Formula

C12H12FNSi

Molecular Weight

217.31 g/mol

IUPAC Name

2-fluoro-5-(2-trimethylsilylethynyl)benzonitrile

InChI

InChI=1S/C12H12FNSi/c1-15(2,3)7-6-10-4-5-12(13)11(8-10)9-14/h4-5,8H,1-3H3

InChI Key

HPXYYNZACFQFGM-UHFFFAOYSA-N

Canonical SMILES

C[Si](C)(C)C#CC1=CC(=C(C=C1)F)C#N

Origin of Product

United States

Synthesis routes and methods I

Procedure details

5-Bromo-2-fluorobenzonitrile (5.01 g, 25.0 mmol), dichlorobis(triphenylphosphine)palladium(II) (652 mg, 0.929 mmol), and copper (J) iodide (413 mg, 2.17 mmol) were combined in triethylamine (15 mL) under an atmosphere of nitrogen. Trimethylsilyl acetylene (4.2 mL, 29.7 mmol) was added and the mixture was heated to 100° C. The mixture solidified and was monitored by LC/MS. After completion, the mixture was diluted with methylene chloride and washed with 1 N HCl. The organic layer was absorbed on silica gel and purified by silica gel chromatography eluting with a gradient of ethyl acetate in hexanes (5-45%) to afford the title compound. 1H NMR (300 MHz, DMSO-d6) δ ppm 8.09 (dd, J=6.10, 2.03 Hz, 1H) 7.77-7.97 (m, 1H) 7.54 (t, J=9.15 Hz, 1H) 0.15-0.32 (m, 9H).
Quantity
5.01 g
Type
reactant
Reaction Step One
Quantity
4.2 mL
Type
reactant
Reaction Step Two
Quantity
15 mL
Type
solvent
Reaction Step Three
Quantity
0 (± 1) mol
Type
solvent
Reaction Step Four
Quantity
652 mg
Type
catalyst
Reaction Step Five
Quantity
413 mg
Type
catalyst
Reaction Step Six

Synthesis routes and methods II

Procedure details

The title compound was prepared in substantially the same manner as described in Example 1, step 3 starting from 2-Fluoro-5-iodo-benzonitrile (1.0 g, 4.14 mmol), and Ethynyl-trimethyl-silane (0.487 g, 4.97 mmol), and was obtained as a waxy brown solid, (0.90 g, 99%), identified by NMR and mass spectral analyses. MS (EI+): 216 (M+).
Quantity
1 g
Type
reactant
Reaction Step One
Quantity
0.487 g
Type
reactant
Reaction Step Two

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